![molecular formula C13H28O3Si B1435616 Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate CAS No. 1803571-09-6](/img/structure/B1435616.png)
Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biodegradation and Fate in Environmental Contexts
Research into similar compounds, such as ethyl tert-butyl ether (ETBE), reveals insights into their biodegradation and environmental fate. For example, ETBE's biodegradation in soil and groundwater involves microbial action, with microorganisms identified that can degrade ETBE aerobically. This process highlights the potential for bioaugmentation and biostimulation strategies to enhance degradation efficiency in contaminated sites (Thornton et al., 2020).
Microbial Degradation and Environmental Impact
Further studies on the microbial degradation of fuel oxygenates, including ETBE, emphasize the role of microbial communities in decomposing these compounds under various redox conditions. These insights are crucial for understanding the environmental impact of these substances and developing effective remediation strategies (Schmidt et al., 2004).
Chemical Recycling and Polymer Modification
Another area of interest is the chemical recycling of polymers, where compounds like ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate could potentially serve as intermediates or catalysts. Research on poly(ethylene terephthalate) (PET) recycling, for instance, explores hydrolysis and glycolysis processes to recover and repurpose PET, highlighting the importance of chemical processes in the circular economy of plastics (Karayannidis & Achilias, 2007).
Ethylene Oxide Sterilization
The sterilization of medical devices using ethylene oxide (EO) demonstrates the relevance of chemical compounds in medical applications. EO's effectiveness and challenges in sterilization processes underscore the importance of understanding chemical properties and reactions for safe and efficient use in healthcare settings (Mendes et al., 2007).
Propriétés
IUPAC Name |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3Si/c1-9-15-11(14)13(5,6)10-16-17(7,8)12(2,3)4/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLDBLUMKVIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
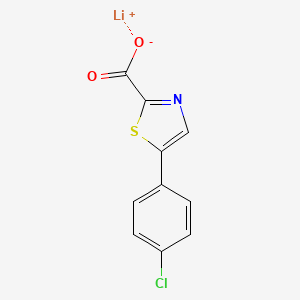

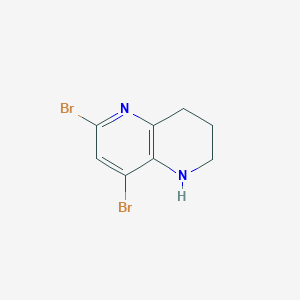
![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
![tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate](/img/structure/B1435545.png)
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
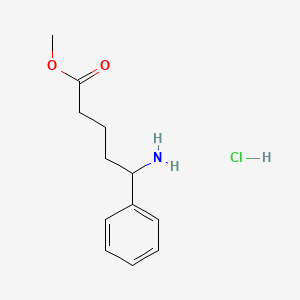
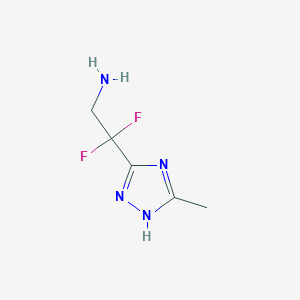
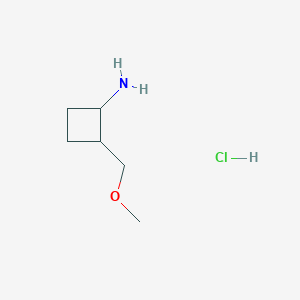
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)
